molecular formula C21H16BrN3O4 B11695718 4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide

4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide

Cat. No.: B11695718
M. Wt: 454.3 g/mol
InChI Key: DDWXPZXOUORDFE-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide is an organic compound with a complex structure It contains a bromine atom, a nitro group, and a carbamoyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Carbamoylation: The attachment of a carbamoyl group to the benzene ring.

Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be replaced with other substituents through nucleophilic substitution reactions.

    Substitution: The carbamoyl group can be modified through reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted benzamides .

Scientific Research Applications

4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

4-bromo-N-[3-[(4-methylphenyl)carbamoyl]phenyl]-3-nitrobenzamide

InChI

InChI=1S/C21H16BrN3O4/c1-13-5-8-16(9-6-13)23-20(26)14-3-2-4-17(11-14)24-21(27)15-7-10-18(22)19(12-15)25(28)29/h2-12H,1H3,(H,23,26)(H,24,27)

InChI Key

DDWXPZXOUORDFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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